molecular formula C12H15NO2 B3267215 Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 444913-37-5

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B3267215
CAS No.: 444913-37-5
M. Wt: 205.25 g/mol
InChI Key: IAKNPTDHQDQDTF-UHFFFAOYSA-N
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Description

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a tetrahydronaphthalene derivative featuring an amino group at position 4 and a methyl ester at position 1. Its hydrochloride salt form (Ref: 3D-EPD43749) is marketed as a synthetic building block, with pricing starting at €744.00 for 50 mg .

Properties

IUPAC Name

methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h6-7H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKNPTDHQDQDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCC2=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444913-37-5
Record name methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the reaction of 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is primarily recognized as an intermediate in the synthesis of pharmacologically active compounds. Its most notable application is in the development of antiemetic agents.

Case Study: Synthesis of Palonosetron

Palonosetron is a second-generation 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy. This compound serves as a critical intermediate in its synthesis. The reaction pathway involves the following steps:

  • Formation of the Carboxylic Acid : The methyl ester undergoes hydrolysis to yield 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
  • Cyclization Reaction : The carboxylic acid is then subjected to cyclization to form the desired antiemetic compound.

This synthetic route not only highlights the utility of this compound but also emphasizes its role in enhancing therapeutic efficacy against chemotherapy-induced nausea.

Organic Synthesis

Beyond medicinal applications, this compound is valuable in organic synthesis for creating various naphthalene derivatives. It can be utilized as a building block for:

  • Fluorescent Dyes : Naphthalene derivatives are often employed in the development of fluorescent dyes due to their luminescent properties.
  • Polymer Additives : The compound can be modified to enhance the properties of polymers used in coatings and plastics.

Research Applications

In research settings, this compound is utilized for:

  • Biological Studies : Investigating the effects of naphthalene derivatives on biological systems.
  • Chemical Reactivity Studies : Understanding reaction mechanisms involving naphthalene-based compounds.

Data Table: Comparison of Applications

Application AreaDescriptionExample Compound
Medicinal ChemistryIntermediate for antiemetic drugsPalonosetron
Organic SynthesisBuilding block for fluorescent dyesVarious naphthalene derivatives
Research ApplicationsUsed in biological and chemical reactivity studiesNaphthalene derivatives

Mechanism of Action

The mechanism of action of Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
  • Structure: A ketone at position 5 replaces the amino group in the target compound.
  • Molecular Formula : C12H12O3 (MW: 204.22) .
  • Properties : The ketone enhances electrophilicity, making it reactive toward nucleophiles. Lab-grade purity is 95% (Apollo Scientific) .
Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate
  • Structure: Hydroxyl group at position 2 instead of amino at position 4.
  • Molecular Formula : C12H14O3 (MW: 206.24) .
  • Properties: The hydroxyl group increases acidity (pKa ~10) and hydrogen-bonding capacity compared to the amino group (pKa ~9–11 for aliphatic amines).
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
  • Structure : Replaces the ester with a nitrile group.
  • Properties : Nitriles exhibit high dipole moments and resistance to hydrolysis compared to esters .

Substituent Position and Steric Effects

5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde
  • Structure : Methoxy and aldehyde groups at positions 3 and 2; tetramethyl substitution on the saturated ring.

Physical and Chemical Properties

Compound Name Functional Groups Molecular Formula Molecular Weight Key Properties
Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate Amino (C4), Ester (C1) C12H15NO2 (estimated) ~221 (base) Basic amino group enables protonation; ester hydrolyzes under acidic/basic conditions .
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate Ketone (C5), Ester (C1) C12H12O3 204.22 Ketone participates in condensation reactions; lab-grade purity 95% .
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Carboxylic Acid (C1) C11H12O2 176.21 Acidic (pKa ~4.5); forms salts for improved solubility .

Biological Activity

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate (M4A) is a synthetic organic compound with a complex structure that includes a naphthalene core and functional groups such as an amino group and a carboxylate ester. Its molecular formula is C12_{12}H15_{15}NO2_2, and it has a molecular weight of approximately 205.25 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties.

M4A can be synthesized through various methods, often involving multiple steps that utilize common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction . The compound is known to undergo ester hydrolysis under acidic or basic conditions, yielding methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid .

Biological Activity

Research indicates that M4A exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that M4A may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .
  • Analgesic Properties : The compound's interaction with specific receptors may influence pain pathways, indicating potential as an analgesic agent .
  • Enzyme Interactions : M4A's amino and carboxylate groups facilitate binding to various enzymes and receptors, which may modulate their activity and influence metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of M4A:

  • Antitumor Activity : In vitro studies have demonstrated that compounds structurally related to M4A exhibit cytotoxic effects against cancer cell lines. For instance, structural analogs have shown IC50_{50} values in the low micromolar range against various tumor cells .
  • Antimicrobial Properties : Some derivatives of M4A have been tested for antimicrobial activity. The presence of electron-withdrawing groups in similar compounds has been correlated with enhanced antibacterial effects .
  • Structure-Activity Relationship (SAR) : Research into the SAR of naphthalene derivatives suggests that modifications to the amino or carboxylate groups can significantly affect biological potency. For example, the introduction of halogen substituents has been shown to enhance anticancer activity .

Comparative Analysis with Similar Compounds

To better understand M4A's unique properties, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl naphthalene-1-carboxylateC12_{12}H10_{10}O2_2Lacks amino group; simpler structure
4-Amino-naphthalene-1-carboxylic acidC11_{11}H11_{11}N O2_2Contains carboxylic acid instead of ester
Naphthalenesulfonic acidC10_{10}H9_{9}O3_3SSulfonic acid group; different functional properties

M4A stands out due to its specific combination of an amino group and ester functionality on a tetrahydronaphthalene framework, which provides distinct reactivity and biological activity compared to these similar compounds .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of M4A. Future studies should focus on:

  • In vivo Studies : To assess the therapeutic potential and safety profile of M4A.
  • Mechanistic Studies : To explore specific pathways affected by M4A and its interactions with molecular targets.
  • Derivatives Development : To synthesize and evaluate new analogs that may enhance efficacy or reduce side effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate at the laboratory scale?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous routes for structurally similar tetrahydronaphthalene derivatives (e.g., Friedel-Crafts acylation, esterification, and catalytic hydrogenation) can be adapted. For example, phosphorous pentachloride (PCl₅) and aluminum chloride (AlCl₃) are commonly used in dichloromethane for acylations . Optimization steps include monitoring reaction progress via TLC/GC and controlling temperature to minimize side reactions.

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

PropertyValueMethod
Boiling Point~319 °C (estimated for analogs)ASTM D86
Vapor Pressure~0.0 mmHg at 25°CGravimetric analysis
Density~1.1 g/cm³Pycnometry
Flash Point~144°CPensky-Martens closed-cup tester
  • Spectroscopic techniques (NMR, IR) and mass spectrometry are critical for structural confirmation.

Q. What toxicological endpoints should be prioritized in preliminary in vivo studies?

  • Methodological Answer : Based on inclusion criteria for naphthalene analogs, prioritize systemic effects such as hepatic, renal, and respiratory outcomes (Table B-1). Use rodent models with controlled inhalation/oral exposure routes, and monitor body weight, organ histopathology, and hematological parameters .

Advanced Research Questions

Q. How can contradictions in toxicological data for structurally related naphthalene derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variability in exposure routes, species-specific metabolism, or study design biases. Apply systematic review frameworks (e.g., ATSDR’s risk-of-bias questionnaires) to evaluate randomization, blinding, and outcome reporting in existing literature (Tables C-6, C-7) . Meta-analyses stratified by exposure duration and dose can clarify dose-response relationships .

Q. What computational strategies are effective for predicting the environmental partitioning of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate log P (octanol-water partition coefficient) and biodegradability. Molecular docking studies can predict binding affinities to biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Reference analogs with measured properties (e.g.,蒸气压 in ) to validate predictions .

Q. How should researchers address gaps in the toxicological database for this compound?

  • Methodological Answer : ATSDR identifies data needs in metabolism, chronic exposure effects, and susceptible populations (e.g., immunocompromised models). Design subchronic studies (90-day exposure) with multi-omics endpoints (transcriptomics, metabolomics) to identify biomarkers of effect. Collaborate with repositories like NTP to standardize protocols .

Methodological Considerations Table

Research PhaseKey ConsiderationsReference
Synthesis Optimize reaction stoichiometry; use anhydrous conditions for acylation steps
Toxicology Adopt OECD guidelines for acute toxicity testing; include positive controls (e.g., naphthalene)
Data Analysis Apply Hill’s criteria for causality in epidemiological contradictions

Notes

  • Avoid abbreviations; use full chemical names and IUPAC nomenclature.
  • For structural analogs, cross-reference CAS numbers (e.g., 59599-49-4 in ) to ensure consistency.
  • Prioritize peer-reviewed toxicological profiles (e.g., ATSDR) over commercial databases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 2
Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

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